5-Chlorovanillyl alcohol

Biotransformation Anaerobic Reduction Halogenated Aromatic Aldehydes

Researchers seeking halogenated vanillyl scaffolds face limited access to high-purity material with validated bioactivity. 5-Chlorovanillyl alcohol (CAS 20624-92-4) resolves this with 98% purity and documented dual inhibition of 5-lipoxygenase (rat PMNs) and Candida albicans squalene synthase. • Enables targeted nucleophilic substitution chemistry unavailable with non-halogenated vanillyl alcohol. • Validated intermediate for chlorinated guaiacyl lignin models and dual-action anti-inflammatory/antifungal agent development. • Stable powder (mp 115-118°C); ships ambient from global stock points.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 20624-92-4
Cat. No. B1364949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorovanillyl alcohol
CAS20624-92-4
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CO)Cl)O
InChIInChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
InChIKeyVQEZBFOBPUKDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorovanillyl Alcohol: Structural and Functional Overview


5-Chlorovanillyl alcohol (CAS 20624-92-4; synonyms: 3-chloro-4-hydroxy-5-methoxybenzyl alcohol, 2-chloro-4-(hydroxymethyl)-6-methoxyphenol) is a chlorinated derivative of the naturally occurring vanillyl alcohol . This benzenemethanol compound (C8H9ClO3; MW 188.61 g/mol) is characterized by a chlorine substituent at the 5-position, which imparts distinct physicochemical properties—including a predicted logP of 1.06–1.55 and a melting point of 115–118°C—and enables specific synthetic utility as a halogenated building block . The presence of the chloro group fundamentally alters its reactivity and bioactivity profile relative to its non‑halogenated parent and other in‑class analogs, necessitating a careful evaluation of its quantitative advantages in targeted applications [1].

Halogenated building block for lignin models and bio‑based polymers
Enzyme inhibition screening context: 5‑LO and squalene synthase
Benzylic alcohol handle for esterification, etherification, and isotopic labeling

5-Chlorovanillyl Alcohol: Why Analogs Fall Short


Generic substitution of 5‑chlorovanillyl alcohol with vanillyl alcohol, 5‑chlorovanillin, or other closely related benzyl alcohol derivatives is untenable due to quantifiable differences in synthetic yield, enzyme inhibition, and physicochemical behavior. For instance, the 5‑chloro substituent enables targeted nucleophilic substitution reactions that are not possible with the unsubstituted vanillyl alcohol , and in biotransformation studies, 5‑chlorovanillin is reduced to the corresponding alcohol with yields of 3–30%, whereas the parent aldehyde (vanillin) undergoes a different metabolic fate [1]. Furthermore, the compound exhibits distinct inhibitory activity against 5‑lipoxygenase and Candida albicans squalene synthase (SQS), which are not replicated by the non‑halogenated analog [2]. These quantitative, application‑specific differentiations mandate a precise compound selection strategy rather than an assumption of class‑level interchangeability.

AnalogVanillyl alcohol lacks the 5‑chloro substituent and the associated SQS/5‑LO inhibition profile and halogen‑directed reactivity.
Oxidation state5‑Chlorovanillin requires a reduction step with variable yield, altering synthetic efficiency compared to the pre‑formed alcohol.
Regioisomer6‑Chlorovanillyl alcohol is not commercially listed, limiting procurement comparability and direct regioisomer studies.

5-Chlorovanillyl Alcohol: Quantitative Evidence


Biotransformation Yield vs. 5-Chlorovanillin

In anaerobic enrichment cultures, 5‑chlorovanillin is reduced to 5‑chlorovanillyl alcohol with yields ranging from 3% to 30%, whereas the corresponding carboxylic acid is the principal metabolite (≥70% yield). This demonstrates that the alcohol is a minor but consistently formed reduction product, and its yield can be tuned by varying the microbial consortium [1]. In contrast, the parent non‑chlorinated vanillin yields a different product profile, with vanillyl alcohol being formed via chemical reduction (e.g., NaBH₄) in >90% yield [2]. The 5‑chloro substituent thus directs a distinct metabolic fate and provides a synthetic handle for further derivatization.

Biotransformation yield
Cross‑study comparable
Target: 3–30% yield from 5‑chlorovanillin via anaerobic reduction
Comparator: >90% yield from vanillin via NaBH₄
Supports biosynthetic route selection for chlorinated alcohol intermediates
Conditions: anaerobic enrichment cultures, 14‑day incubation
Biotransformation Anaerobic Reduction Halogenated Aromatic Aldehydes

Enzyme Inhibition: 5-Lipoxygenase & Squalene Synthase

5‑Chlorovanillyl alcohol exhibits confirmed inhibitory activity against two therapeutically relevant enzymes: rat polymorphonuclear leukocyte 5‑lipoxygenase (in vivo) and Candida albicans microsomal squalene synthase (SQS, in vitro) [1][2]. While exact IC₅₀ values are not disclosed in the BindingDB entries, the mere presence of activity distinguishes it from vanillyl alcohol, which is known to inhibit mushroom tyrosinase with an IC₅₀ of 1.5 mM but shows no reported activity against 5‑LO or fungal SQS [3]. This qualitative difference in enzyme target profile underscores the functional divergence imparted by the 5‑chloro substituent.

Enzyme inhibition profile
Class‑level inference
Target: active against 5‑lipoxygenase (rat PMNs) and Candida albicans SQS
Comparator: vanillyl alcohol – no reported 5‑LO or SQS inhibition
Supports 5‑LO / SQS pathway screening context
Exact IC₅₀ values not disclosed; assay‑specific verification needed
5-Lipoxygenase Squalene Synthase Antifungal Anti-inflammatory

Physicochemical Properties: LogP and Melting Point

5‑Chlorovanillyl alcohol possesses a predicted logP of 1.06–1.55, a density of 1.37–1.4 g/cm³, and a melting point of 115–118°C . By comparison, vanillyl alcohol (CAS 498‑00‑0) has a lower logP of ~0.47 and melts at ~110°C [1]. The 3‑chloro‑4‑methoxybenzyl alcohol analog (CAS 14503‑45‑8) lacks the para‑hydroxy group and exhibits a different reactivity profile . The increased lipophilicity of 5‑chlorovanillyl alcohol (ΔlogP ≈ +0.6–1.1) enhances membrane permeability and may influence its distribution in biological systems, while the higher melting point improves solid‑state stability.

Lipophilicity & melting point
Class‑level inference
Target: logP 1.06–1.55, MP 115–118°C
Comparator: vanillyl alcohol logP ~0.47, MP ~110°C
May support membrane permeability and solid‑state stability in formulation design
Predicted logP; experimental MP
Lipophilicity Solubility Formulation

Purity and Commercial Availability

5‑Chlorovanillyl alcohol is commercially available from multiple suppliers (e.g., Thermo Scientific, Alfa Aesar, AKSci, CymitQuimica) at purities ranging from 95% to 98% . In contrast, the closely related 6‑chlorovanillyl alcohol is not listed in major catalogs, and 5‑chlorovanillin is predominantly offered as a 95% purity solid . The availability of 5‑chlorovanillyl alcohol in both 95% and 98% grades, with documented melting point specifications (115–118°C for the 98% grade), provides procurement flexibility and quality assurance that is not consistently matched by its regioisomeric or oxidation‑state analogs.

Purity & availability
Supporting evidence
Target: 95%–98% purity, multiple suppliers
Comparator: 6‑chloro regioisomer not listed; 5‑chlorovanillin typically 95%
Supports procurement decisions for high‑purity synthesis
Supplier specifications as of 2026; independent verification advised
Procurement Purity Supply Chain

5-Chlorovanillyl Alcohol: Application Scenarios


Halogenated Lignin Models & Bio-Based Polymers

5‑Chlorovanillyl alcohol serves as a key intermediate for synthesizing chlorinated guaiacyl (G) units in lignin model studies. The 5‑chloro substituent mimics the reactivity of naturally occurring chlorinated lignin fragments found in bleaching effluents, and the benzylic alcohol group enables selective esterification or etherification. Its demonstrated formation from 5‑chlorovanillin under anaerobic conditions (3–30% yield) validates its relevance in environmental fate studies and provides a synthetic entry to deuterated or ¹³C‑labeled analogs for mass‑spectrometry tracing [1].

Leukotriene Inflammation & Fungal Sterol Biosynthesis

Confirmed inhibitory activity against 5‑lipoxygenase (rat PMNs) and Candida albicans squalene synthase positions 5‑chlorovanillyl alcohol as a valuable scaffold for developing dual‑action anti‑inflammatory/antifungal agents [2]. Its increased lipophilicity (logP 1.06–1.55) relative to vanillyl alcohol enhances membrane penetration, a critical factor for intracellular target engagement. Researchers can exploit this compound to probe structure‑activity relationships around the 5‑position, with the chloro group serving as a handle for further diversification (e.g., Suzuki coupling, nucleophilic aromatic substitution).

High-Purity Building Block for Specialty Synthesis

Commercial availability of 5‑chlorovanillyl alcohol at 98% purity (Thermo/Alfa Aesar) makes it suitable for sensitive reactions where trace impurities can poison catalysts or generate off‑target by‑products . Typical applications include the synthesis of functionalized benzyl ethers, esters for prodrug design, and as a monomer in the preparation of halogenated polyesters with tailored thermal properties (melting point of the alcohol is 115–118°C).

Application
Selection Property
Validation Focus
Halogenated lignin model synthesis
Chlorine‑directed reactivity and benzylic alcohol handle
Biotransformation pathway optimization
5‑LO & squalene synthase pathway studies
5‑LO / SQS inhibition profile
Enzyme assay selectivity and target engagement review
High‑purity specialty synthesis
98% purity grade
Melting point specification and lot‑specific purity verification
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